molecular formula C6H3BrFNO2 B1266112 2-Bromo-1-fluoro-4-nitrobenzene CAS No. 701-45-1

2-Bromo-1-fluoro-4-nitrobenzene

Cat. No. B1266112
CAS RN: 701-45-1
M. Wt: 220 g/mol
InChI Key: FAWMTDSAMOCUAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1-fluoro-4-nitrobenzene often involves halogenation and nitration reactions. For instance, compounds like 1-(2-Bromoethoxy)-4-nitrobenzene can be prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, showcasing the reactivity of bromo and nitro functional groups in facilitating such syntheses (Zhai Guang-xin, 2006).

Molecular Structure Analysis

The molecular structure of related bromo-fluoro-nitrobenzene compounds has been characterized using techniques such as X-ray crystallography, which confirms the placement of substituents on the benzene ring and provides insight into the electron distribution and potential reactivity sites (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).

Chemical Reactions and Properties

Compounds with similar functional groups exhibit interesting chemical behaviors, such as the reactivity of the radical anions of 1-bromo-4-nitrobenzene, which show a DISP type mechanism in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions (S. Ernst et al., 2013). This highlights the unique chemical properties that can arise from the combination of bromo and nitro groups on a benzene ring.

Physical Properties Analysis

The physical properties of 2-Bromo-1-fluoro-4-nitrobenzene can be inferred from studies on similar compounds. Spectroscopic investigations using techniques like FT-IR and FT-Raman offer insights into the vibrational modes and molecular interactions influenced by the presence of bromo, fluoro, and nitro groups, affecting the compound's physical characteristics (D. Mahadevan, S. Periandy., M. Karabacak, S. Ramalingam, 2011).

Chemical Properties Analysis

The chemical properties of such bromo-fluoro-nitro compounds are closely related to their reactivity in various chemical reactions. Studies on the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrate the formation of arylzinc compounds, showcasing the compound's ability to undergo transformation into useful intermediates for further chemical synthesis (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Bromo-1-fluoro-4-nitrobenzene has been involved in the synthesis of various compounds. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized using a related fluoronitrobenzene compound, demonstrating the versatility of fluoronitrobenzenes in organic synthesis. The synthesized compound was confirmed via X-ray crystallography, showcasing its application in structural analysis as well (Sweeney, McArdle, & Aldabbagh, 2018).

Role in Advanced Material Synthesis

  • Compounds similar to 2-Bromo-1-fluoro-4-nitrobenzene are used in the creation of advanced materials. For example, the formation of charge transfer complexes involving 1-Bromo-4-Nitrobenzene led to significant improvements in the electron transfer process of polymer solar cells. This suggests that derivatives of 2-Bromo-1-fluoro-4-nitrobenzene could be similarly impactful in the development of photovoltaic materials (Fu et al., 2015).

Pharmaceutical Intermediate

  • While specific details about 2-Bromo-1-fluoro-4-nitrobenzene as a pharmaceutical intermediate are not provided, related compounds like 1-(2-Bromoethoxy)-4-nitrobenzene have been identified as intermediates in the preparation of pharmaceuticals. This suggests that 2-Bromo-1-fluoro-4-nitrobenzene might also be useful in the synthesis of certain drugs, highlighting its potential in pharmaceutical research (Zhai Guang-xin, 2006).

Photoelectrochemical Studies

  • Research has been conducted on the photoelectrochemical properties of similar compounds, like p-bromo-nitrobenzene. These studies are essential for understanding the electrochemical behavior of such compounds, which can be crucial in various applications ranging from sensing to material science (Compton & Dryfe, 1994).

Electron Attachment and Dissociation Studies

  • Derivatives of nitrobenzene, including those with fluorine substitutions, have been studied for their electron attachment and dissociative behaviors. This research provides insight into the electronic properties of these molecules, which is valuable in fields like materials science and chemistry (Asfandiarov et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

properties

IUPAC Name

2-bromo-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWMTDSAMOCUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220375
Record name 2-Bromo-1-fluoro-4-nitrobenzene
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-4-nitrobenzene

CAS RN

701-45-1
Record name 2-Bromo-1-fluoro-4-nitrobenzene
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Record name 2-Bromo-1-fluoro-4-nitrobenzene
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Record name 2-Bromo-1-fluoro-4-nitrobenzene
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Record name 2-bromo-1-fluoro-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

In a 20 L 4-necked RB flask, fitted with a mechanical stirrer, reflux condenser, add DM water (550 ml), conc. Sulphuric acid (6.2 L, 113 M), 4-fluronitrobenzene(1.0 kg, 7.09 M) at 25-35° C. under stirring. The reaction mixture was cooled to 10° C. and bromine (1.13 kg, 7.06 M) was added to reaction mixture under stirring. The reaction mixture was brought to temp. 25-35° C., silver sulfate (1.1 kg, ˜3.53 M) was added in one portion to the reaction mixture at 25-35° C. and maintained for 30-32 h under stirring. Monitor the progress of the reaction by GC and after ascertaining completion, the reaction mixture was poured slowly into ice cold water (12 L) and dichloromethane (12 L) mixture. Filter the insoluble and wash the inorganic with dichloromethane (2 L). Combine the organic layer, wash with 10% sodium bicarbonate (3 L), water (5 L). The dichloromethane layer was distilled below 40° C. under vacuum and add n-Hexane (4.5 L) to the residue. The resulting mass was stirred at 25-35° C. for 4-5 hr, filter the product and dried in vacuum oven below 35° C. till LOD reaches <1%. The dried product appears as white lustrous crystalline solid, weighs about 1.1-1.2 kg, yield 70-77%, purity 97-98% by HPLC, m.p. 56-58° C. The structure assigned to the product is in agreement with spectral data.
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
6.2 L
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reactant
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Quantity
1 kg
Type
reactant
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Quantity
1.13 kg
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reactant
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[Compound]
Name
ice
Quantity
12 L
Type
reactant
Reaction Step Three
Quantity
12 L
Type
solvent
Reaction Step Three
Quantity
1.1 kg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-2-fluoro-3,5-dinitrobenzene (5.4 g, 20.38 mmol, 1 equiv) in acetic acid (200 mL) at room temperature (using a water bath) was added powdered iron portion-wise (5.70 g, 102 mmol, 5 equiv). The resulting solution was stirred for 3 hours keeping the temperature of the mixture below 30° C. LCMS indicated the formation of three products: 3-bromo-2-fluoro-5-nitrobenzenamine-F3 (86%), 3-bromo-4-fluoro-5-nitrobenzenamine-F2 (5%), and 5-bromo-4-fluorobenzene-1,3-diamine-F1 (9%). [Note: After completion of this experiment, to identify regioisomers, 3-bromo-2-fluoro-5-nitrobenzenamine was diazotized and deaminated (see, E. S. Adams and K. L. Rinehart. The Journal of Antibiotics 1994, 47 (12), 1456-1465) to give 3-bromo-4-fluoro-nitrobenzene. This was compared to an authentic sample obtained from a commercial source]. DCM was added to the mixture, and the resulting mixture was filtered through a pad of Celite, and the pad of Celite was rinsed with MeOH. The filtrate was evaporated to dryness. The residue was quenched with 2M NH3/MeOH followed by concentrating to dryness and repeating once—silica gel was added at this stage so that the crude product was absorbed directly on to silica gel. The crude product was purified by column chromatography on silica gel using DCM to give the desired product 3-bromo-2-fluoro-5-nitrobenzenamine (F1 on TLC; 1.87 g, 39%) as a yellow solid.
Name
1-bromo-2-fluoro-3,5-dinitrobenzene
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-bromo-2-fluoro-5-nitrobenzenamine-F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-bromo-4-fluoro-5-nitrobenzenamine-F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-bromo-4-fluorobenzene-1,3-diamine-F1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-bromo-2-fluoro-5-nitrobenzenamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a mixture of 2-fluoro-5-nitroaniline (25.90 g), 47% aqueous hydrogen bromide (100 ml), water (200 ml) and acetic acid (200 ml) was added dropwise an aqueous sodium nitrite (11.56 g) solution (100 ml), and the mixture was stirred at 0° C. for 1 h. This mixture was added at 0° C. to a solution of copper bromide (CuBr: 27.30 g) dissolved in 47% aqueous hydrogen bromide (100 ml) and the mixture was stirred at room temperature for 16 h. The reaction mixture was extracted with ethyl acetate, dried (anhydrous magnesium sulfate) and concentrated under reduced pressure. The residue was purified by silica gel chomatography (eluent: hexane). Crystallization from hexane gave the title compound (4.01 g) as colorless needle crystals.
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
27.3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

28.2 g of p-fluoro-nitrobenzene were added to 20° C. to 10.4 ml of bromine and then 20 ml of water followed by 180 ml of concentrated sulfuric acid were added thereto at 0° C. 34 g of silver sulfate were added to the mixture and the temperature was allowed to rise to 20°-25° C. and the mixture was stirred for 16 hours and was poured into water. The mixture was filtered and the filter was washed with water and methylene chloride. The filtrate was extracted with methylene chloride and the organic phase was washed with water, dried over magnesium sulfate, filtered and evaporated to dryness under reduced pressure. The residue was dissolved in isopropyl ether and crystallized therefrom. The mixture was filtered and the product was washed to obtain 8.2 g of 3-bromo-4-fluoro-nitrobenzene melting at 59° C. Using the procedure of Example 1, the latter was reacted to obtain 0-(4-nitro-2-bromo-phenyl)-hydroxylamine melting at 122° C.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
180 mL
Type
reactant
Reaction Step Two
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34 g
Type
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0 (± 1) mol
Type
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Name
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20 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-fluoro-4-nitrobenzene
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
31
Citations
R Sangeetha, S Seshadri, R MP - Development, 2017 - researchgate.net
… the vibrational spectroscopy of 2-Bromo-1-Fluoro-4-Nitrobenzene.The fundamental … The fine sample of 2-Bromo-1-Fluoro-4-Nitrobenzene was obtained from Sigma Aldrich, UK, and …
Number of citations: 2 www.researchgate.net
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
RG Robinett, AJ Freemerman, MA Skinner… - Bioorganic & medicinal …, 2007 - Elsevier
… Amine 61 was synthesized from commercially available 2-bromo-1-fluoro-4-nitrobenzene. The fluoro substituent of the nitrobenzene was displaced using sodium sulfoxide followed by …
Number of citations: 46 www.sciencedirect.com
M Lafrance, D Lapointe, K Fagnou - Tetrahedron, 2008 - Elsevier
… This solution was then added slowly to a solution of 2-bromo-1-fluoro-4-nitrobenzene (0.4 g, 1.8 mmol, 1.0 equiv) in THF (9 mL) at 0 C. The solution was then allowed to warm to room …
Number of citations: 185 www.sciencedirect.com
M Hagimori, T Murakami, K Shimizu, M Nishida… - …, 2016 - pubs.rsc.org
… Reaction of 2-bromo-1-fluoro-4-nitrobenzene with hydrazine hydrate, followed by treatment with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, afforded the pyrazole derivative …
Number of citations: 8 pubs.rsc.org
X Guan, N Cheryala, RM Karim, A Chan… - Journal of medicinal …, 2022 - ACS Publications
… To a solution of 2-bromo-1-fluoro-4-nitrobenzene (6, 4.00 g, 18.2 mmol) in dry DMSO (80 mL) were added 4-chlorophenol (2.80 g, 21.8 mmol) and Cs 2 CO 3 (7.70 g, 23.6 mmol) at rt. …
Number of citations: 10 pubs.acs.org
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
… First, the protected phenol moiety was introduced by nucleophilic substitution of 2-bromo-1-fluoro-4-nitrobenzene 46 with benzyl alcohol to furnish the benzylether 47. A Suzuki–Miyaura …
Number of citations: 35 pubs.acs.org
Y Yang, P Chen, L Zhao, F Zhang… - ACS Medicinal …, 2019 - ACS Publications
… Intermediate 12 was coupled with 2-bromo-1-fluoro-4-nitrobenzene via Suzuki coupling reaction to produce vital intermediate 13. Nucleophilic substitution reaction and reduction …
Number of citations: 6 pubs.acs.org
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
… 2-Bromo-1-fluoro-4-nitrobenzene was converted to boronate ester using Suzuki–Miyaura cross coupling reaction. Further, it was coupled with various aryl chlorides or aryl bromides …
Number of citations: 41 pubs.rsc.org
K Smith, A Musson, GA DeBoos - The Journal of Organic …, 1998 - ACS Publications
Simple aromatic compounds such as benzene, alkylbenzenes, halogenobenzenes, and some disubstituted benzenes are nitrated in excellent yields with high regioselectivity under …
Number of citations: 173 pubs.acs.org

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